molecular formula C6H6N2O2 B093712 5-Methyl-2-nitropyridine CAS No. 1074-38-0

5-Methyl-2-nitropyridine

Cat. No.: B093712
CAS No.: 1074-38-0
M. Wt: 138.12 g/mol
InChI Key: FISOVIVSROCTBV-UHFFFAOYSA-N
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Description

5-Methyl-2-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a yellow crystalline substance with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient aromatic ring .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggesting that 5-Methyl-2-nitropyridine could potentially affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s molecular weight (13812 g/mol) and its relatively simple structure suggest that it could potentially have good bioavailability

Result of Action

Given its unique mode of action and potential involvement in carbon–carbon bond-forming reactions, it is likely that the compound could have a wide range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which nitropyridines are known to participate, is known to be exceptionally mild and functional group tolerant . This suggests that this compound could potentially maintain its action and efficacy in a wide range of environments.

Biochemical Analysis

Biochemical Properties

It is known that nitropyridines, a class of compounds to which 5-Methyl-2-nitropyridine belongs, can undergo various reactions, including electrophilic aromatic substitution

Cellular Effects

Nitropyridines have been used in the development of new antihypertensive medicines , suggesting that they may have significant effects on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Nitropyridines are known to undergo a reaction mechanism that involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2-methylpyridine using nitric acid and sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 5-Methyl-2-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 5-Carboxy-2-nitropyridine.

Scientific Research Applications

5-Methyl-2-nitropyridine is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-Methyl-5-nitropyridine
  • 3-Methyl-6-nitropyridine
  • 4-Methyl-2-nitropyridine

Comparison: 5-Methyl-2-nitropyridine is unique due to the position of the nitro and methyl groups on the pyridine ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. For example, 2-Methyl-5-nitropyridine has the nitro group in a different position, which can lead to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISOVIVSROCTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292080
Record name 5-Methyl-2-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

1074-38-0
Record name 5-Methyl-2-nitropyridine
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Record name 5-Methyl-2-nitropyridine
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Record name 5-Methyl-2-nitropyridine
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Record name 5-Methyl-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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